molecular formula C4H4Cl2N4 B1580688 5,6-Dichloropyrimidine-2,4-diamine CAS No. 89033-89-6

5,6-Dichloropyrimidine-2,4-diamine

Cat. No.: B1580688
CAS No.: 89033-89-6
M. Wt: 179 g/mol
InChI Key: LQNTZVJAJKGYMB-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic scaffold that holds a privileged position in the realm of medicinal chemistry. bohrium.comingentaconnect.com As a core component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are integral to the very blueprint of life. nih.govwikipedia.org This inherent biological relevance allows pyrimidine-based compounds to readily interact with various enzymes and cellular components, making them attractive candidates for drug design. nih.gov

The versatility of the pyrimidine ring, which allows for extensive structural modifications, has led to the development of a broad spectrum of therapeutic agents. bohrium.commdpi.com Pyrimidine derivatives have demonstrated a remarkable range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govgsconlinepress.com The ability to functionalize the pyrimidine core at various positions enables the fine-tuning of a molecule's pharmacological profile, enhancing its potency and selectivity for specific biological targets. ingentaconnect.comnih.gov This adaptability has made the pyrimidine scaffold a cornerstone in the discovery of new drugs to combat a multitude of diseases. nih.govresearchgate.net

Role of 5,6-Dichloropyrimidine-2,4-diamine as a Key Intermediate in Heterocyclic Synthesis

This compound serves as a crucial and versatile intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with potential biological activity. The presence of two reactive chlorine atoms and two amino groups on the pyrimidine ring allows for a diverse range of chemical transformations.

The chlorine atoms at the 5 and 6 positions are susceptible to nucleophilic substitution reactions, enabling the introduction of various functional groups. This reactivity is fundamental to the construction of more complex molecular architectures. For instance, researchers have successfully utilized this intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or heteroaryl moieties. mdpi.com These reactions are pivotal for creating libraries of compounds for high-throughput screening in drug discovery programs.

Furthermore, the amino groups at the 2 and 4 positions can be involved in a variety of chemical transformations. They can be acylated, alkylated, or used as nucleophiles in condensation reactions to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.gov The differential reactivity of the chloro and amino groups allows for sequential and regioselective modifications, providing precise control over the final molecular structure. This controlled functionalization is essential for establishing structure-activity relationships (SAR) and optimizing the biological activity of the synthesized compounds.

The strategic placement of the chloro and amino groups on the pyrimidine core of this compound makes it a valuable synthon for medicinal chemists. It provides a reliable and adaptable platform for the construction of diverse heterocyclic scaffolds, which are then evaluated for their potential as therapeutic agents against a wide range of diseases.

Historical Context of Pyrimidine Derivatives in Drug Discovery

The journey of pyrimidine derivatives in drug discovery began in the late 19th and early 20th centuries with the synthesis and study of barbiturates, a class of central nervous system depressants. wikipedia.org The systematic investigation of pyrimidines was initiated by Pinner in 1884. wikipedia.org However, it was the discovery of the role of pyrimidines as fundamental components of nucleic acids that truly propelled them into the forefront of medicinal chemistry research.

A significant milestone was the development of the first effective antiviral drugs, which were pyrimidine nucleoside analogs. For example, Idoxuridine, a derivative of uracil, was one of the earliest antiviral medications. This success paved the way for the creation of other important antiviral agents like Zidovudine (AZT), a key drug in the fight against HIV/AIDS. wikipedia.org

In the realm of cancer chemotherapy, pyrimidine analogs have played a pivotal role. 5-Fluorouracil (5-FU), a synthetic pyrimidine analog, has been a cornerstone of cancer treatment for decades, demonstrating the potent antimetabolite activity of this class of compounds. ingentaconnect.comnih.gov The development of targeted therapies has further highlighted the importance of pyrimidines, with many kinase inhibitors incorporating a pyrimidine scaffold to effectively block signaling pathways that drive cancer cell proliferation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNTZVJAJKGYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323206
Record name 5,6-dichloropyrimidine-2,4-diamine
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89033-89-6
Record name 5,6-Dichloro-2,4-pyrimidinediamine
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Record name NSC403355
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Record name 5,6-dichloropyrimidine-2,4-diamine
Source EPA DSSTox
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Record name 5,6-DICHLORO-2,4-PYRIMIDINEDIAMINE
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Synthetic Methodologies for 5,6 Dichloropyrimidine 2,4 Diamine and Its Derivatives

Synthesis of 5,6-Dichloropyrimidine-2,4-diamine

The preparation of the this compound core typically originates from appropriately substituted dihydroxypyrimidine precursors, which are then subjected to chlorination.

The conversion of dihydroxypyrimidines to their corresponding dichloro derivatives is a fundamental transformation in pyrimidine (B1678525) chemistry. The most common and widely employed reagent for this conversion is phosphorus oxychloride (POCl₃). commonorganicchemistry.comnih.gov This reaction involves heating the hydroxyl-containing substrate, such as a 2,4-diamino-dihydroxypyrimidine, in the presence of POCl₃. mdpi.com The hydroxyl groups are substituted by chlorine atoms, yielding the desired dichlorinated pyrimidine.

Alternative chlorination methods include the use of a Vilsmeier-Haack-Arnold reagent, which can also efficiently convert dihydroxypyrimidines to dichloropyrimidines. mdpi.com For particularly robust chlorination, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can be employed. This combination is a powerful chlorinating agent capable of converting a wide variety of compounds. indianchemicalsociety.com

To enhance the efficiency, yield, and safety of the chlorination reaction, particularly for large-scale synthesis, several optimization strategies have been developed. A common issue with direct chlorination using POCl₃ is the potential for low yields and degradation of the pyrimidine ring. google.com

Key optimization parameters include:

Use of Catalysts/Additives: The addition of tertiary amines or quaternary ammonium (B1175870) chlorides has been shown to significantly improve the reaction outcome. google.com For instance, refluxing the dihydroxypyrimidine precursor with POCl₃ in the presence of molar excesses of additives like tetraethylammonium chloride or N-ethyl-N-methyl piperidinium (B107235) chloride can facilitate the chlorination process. google.com

Temperature Control: The reaction of heterocyclic compounds with POCl₃ can occur in distinct stages that are temperature-dependent. nih.gov An initial, lower-temperature phosphorylation step can be followed by a higher-temperature stage to complete the conversion to the chloro derivative, which can improve selectivity and reduce byproducts. nih.gov

Solvent-Free Conditions: For large-scale preparations, solvent-free procedures have been developed. These methods involve heating the substrate with an equimolar amount of POCl₃ and a base, such as pyridine (B92270), in a sealed reactor at high temperatures (e.g., 160 °C). mdpi.com This approach is efficient and suitable for multigram batch preparations. mdpi.com

Table 1: Comparison of Chlorination Conditions

Reagent(s) Additive/Catalyst Temperature Scale Key Feature
POCl₃ None Reflux Lab Scale Standard, widely used method. commonorganicchemistry.com
POCl₃ Quaternary Ammonium Chloride ~105 °C Scale-up Improved yield for complex substrates. google.com
POCl₃ Pyridine 160 °C Large Scale Solvent-free, equimolar reagent use. mdpi.com
POCl₃ / PCl₅ None Reflux Lab Scale Very strong chlorinating agent for difficult substrates. indianchemicalsociety.com

Recent advancements in synthetic protocols have focused on improving the work-up and purification stages, which are often challenging with POCl₃ reactions. Traditional quenching with water can be hazardous and lead to product hydrolysis. researchgate.net

Improved work-up procedures involve:

Evaporation of Excess Reagent: After the reaction is complete, excess POCl₃ is often removed under vacuum. researchgate.net

Controlled Quenching: The reaction mixture is cooled and then quenched carefully. Instead of water, alcohols may be used for a safer and more controlled quenching process.

Product Isolation: The product is often isolated as a hydrochloride salt by precipitation from an organic solvent, which simplifies purification and improves recovery. The resulting solid can then be neutralized in a separate step to yield the final product.

These protocols not only enhance safety but also prevent the hydrolysis of the chlorinated product back to the starting material, a common issue during aqueous work-up. researchgate.net

Functionalization of this compound Core

The two chlorine atoms on the pyrimidine ring are excellent leaving groups, making the this compound core a versatile scaffold for further chemical modification.

The primary strategy for derivatizing dichloropyrimidines is through nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride ions by a wide range of nucleophiles.

Common derivatization reactions include:

Amination: Reaction with primary or secondary amines allows for the introduction of diverse amino groups at the chloro-positions. This is a frequently used reaction in medicinal chemistry to build libraries of compounds for biological screening. nih.govmdpi.com The regioselectivity of the substitution can often be controlled by reaction conditions. researchgate.net

Alkoxylation/Aryloxylation: Alcohols and phenols can be used as nucleophiles to displace the chlorine atoms, forming ether linkages.

Cross-Coupling Reactions: While SNAr is common, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are also employed to form carbon-carbon bonds, attaching aryl or alkyl groups to the pyrimidine core. mdpi.com

The presence of the two amino groups at the 2- and 4-positions also offers sites for further functionalization, although these are generally less reactive towards modification than the chloro-substituents.

Modular synthesis enables the rapid generation of a diverse library of compounds from a common core structure. nih.gov The this compound scaffold is well-suited for such an approach. By using a series of different nucleophiles (e.g., a set of anilines, alkyl amines, or alcohols), a corresponding series of derivatives can be systematically synthesized.

Recent research has focused on developing modular routes to complex pyrimidines. For example, the functionalization of 2,4-dichloropyrimidines has been achieved through C-6 metalation, allowing for late-stage modification and the creation of analogues of complex molecules. acs.orgnih.gov This type of strategy, where different fragments of a target molecule can be independently and systematically varied, is a hallmark of modular synthesis. Such approaches are highly valuable in drug discovery for exploring the structure-activity relationships (SAR) of a new chemical series. nih.gov

Synthesis of Fused Pyrimidine Systems and Analogues

The diaminodichloropyrimidine framework serves as a valuable starting point for the construction of fused heterocyclic systems, such as purines and other analogues. Although direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) with phosphorus oxychloride to yield 2,5-diamino-4,6-dichloropyrimidine (B1296591) has been met with challenges regarding yield and scalability, this intermediate is a key precursor for 9-substituted-2-aminopurines. google.com The synthesis involves coupling the pyrimidine intermediate with a sugar analogue, followed by cyclization to form the fused imidazole ring. google.com

Another approach to fused systems involves leveraging substituents on the pyrimidine ring itself. For instance, functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines can be synthesized from 5-allyl-4,6-dichloropyrimidine precursors through a base-promoted aromatic substitution pathway. researchgate.net These methodologies demonstrate the utility of the dichloropyrimidine core in building bicyclic and polycyclic structures of potential therapeutic interest.

Advanced Synthetic Techniques

Modern synthetic chemistry offers several powerful techniques for the selective functionalization of dichloropyrimidine systems. These methods are crucial for controlling the introduction of substituents at specific positions, which is essential for structure-activity relationship studies.

While the first chlorine atom on a dichloropyrimidine ring can often be substituted via catalyst-free methods, the introduction of a second amino group is more challenging due to the electron-donating effect of the first. nih.govmdpi.com Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, provides an effective solution for this second substitution step. nih.gov This strategy enables the synthesis of unsymmetrical 4,6-diaminopyrimidines. mdpi.com

The process typically involves a two-step approach: a catalyst-free nucleophilic aromatic substitution (SNAr) to introduce the first amine, followed by a Pd-catalyzed reaction to introduce the second. nih.govresearchgate.net The effectiveness of the palladium-catalyzed step is highly dependent on the choice of ligand and reaction conditions. Studies on the amination of 4-amino-6-chloropyrimidine (B18116) derivatives with adamantane-containing amines have explored various phosphine (B1218219) ligands to optimize product yields. nih.govresearchgate.net

Table 1: Palladium-Catalyzed Amination of 4-amino-6-chloropyrimidine

LigandAmine Equiv.Catalyst Loading (mol%)Yield (%)Reference
BINAP1.54Complex Mixture nih.govresearchgate.net
DavePhos24Low Yield nih.govresearchgate.net
Ph-JosiPhos24Low Yield nih.govresearchgate.net
Cy-JosiPhos24Low Yield nih.govresearchgate.net
DavePhos4460 nih.govresearchgate.net
BINAP4860 nih.govresearchgate.net

The selective monoamination of dichloropyrimidines can be achieved in high yields under catalyst-free conditions. mdpi.com This method relies on the principles of nucleophilic aromatic substitution (SNAr), where an amine displaces one of the chlorine atoms on the electron-deficient pyrimidine ring. The reaction is typically performed at elevated temperatures in a polar aprotic solvent like DMF, with a base such as potassium carbonate to neutralize the HCl byproduct. nih.govmdpi.com

This approach has been successfully applied to the monoamination of 4,6-dichloropyrimidine with a range of sterically diverse adamantane-containing amines. nih.gov The yield of the reaction is influenced by the steric hindrance of the incoming amine nucleophile. nih.gov

Table 2: Catalyst-Free Monoamination of 4,6-Dichloropyrimidine

Amine StructureYield (%)Reference
Sterically unhindered primary amine~100 nih.gov
Primary amine with adjacent adamantane core76-77 nih.gov
Primary amine with increased steric hindrance60-65 nih.gov
Secondary amine75 nih.gov

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of halopyrimidines. mdpi.com The two nitrogen atoms within the pyrimidine ring withdraw electron density, making the carbon atoms—particularly those at positions 2, 4, and 6—susceptible to attack by nucleophiles. mdpi.comstackexchange.com This reactivity allows for the sequential displacement of chlorine atoms to build molecular complexity. nih.gov

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the substitution pattern on the ring. wuxiapptec.com For instance, while 2,4-dichloropyrimidines typically undergo substitution at the C-4 position, the presence of an electron-donating group at the C-6 position can reverse this selectivity, favoring substitution at C-2. wuxiapptec.com In symmetrically substituted 4,6-dichloropyrimidine derivatives, SNAr reactions proceed effectively with various amines under stoichiometric control. mdpi.com A sequential SNAr-alkylation-SNAr strategy has been employed, starting from 4,6-dichloro-5-methoxypyrimidine, to synthesize 4,6-diamino-5-alkoxypyrimidines with precise regiochemical control. nih.gov

Alkylation of functional groups on the pyrimidine core can be followed by intramolecular cyclization to form fused heterocyclic systems. This strategy combines alkylation and cyclocondensation into a powerful synthetic sequence. An example of this is the alkylation of 4-amino-6-chloro-5-hydroxypyrimidine derivatives. nih.gov

In this process, the hydroxyl group is first alkylated with an aminoalkyl halide. nih.gov The newly introduced side chain, containing a nucleophilic amine, then undergoes an intramolecular SNAr reaction, attacking the remaining chloro-substituted carbon on the pyrimidine ring. This cyclization results in the formation of fused ring systems, such as spiro[pyrimido[5,4-b] mdpi.comnih.govoxazine] derivatives. nih.gov This approach demonstrates how simple alkylation can trigger complex cyclization events to generate novel molecular architectures. researchgate.net

Reaction Mechanisms and Regioselectivity in Pyrimidine Functionalization

Mechanistic Studies of Halopyrimidine Amination

The amination of halopyrimidines is a critical transformation for introducing nitrogen-containing functional groups. The widely accepted mechanism for the nucleophilic substitution of halogens on electron-deficient aromatic rings, such as pyrimidines, is the SNAr (Substitution Nucleophilic Aromatic) mechanism. This process typically involves the formation of a Meisenheimer complex, a covalently-bound intermediate, through the initial attack of a nucleophile on the carbon atom bearing the leaving group. researchgate.net

In the context of halopyrimidine amination, the reactivity order of the halogens as leaving groups is often F > Cl ≈ Br > I, which is considered evidence for a mechanism where the rate-determining step is the initial addition of the nucleophile. researchgate.net However, computational studies on the amination of 2-halopyridines have suggested that for chlorine, bromine, and iodine, the process might occur via a concerted (E2-like) mechanism where the deprotonation of the H-bonded complex and the loss of the leaving group are simultaneous. For poorer leaving groups like fluorine, a stepwise (E1cB-like) mechanism with subsequent rapid loss of the leaving group is more likely. researchgate.net

Solvent-free and metal-free microwave-assisted amination of halopyrimidines with cyclic secondary amines like pyrrolidine (B122466) and piperidine (B6355638) has also been shown to proceed via the SNAr mechanism. researchgate.net Furthermore, the Chichibabin amination, which involves the use of potassium amide in liquid ammonia, presents another pathway for the amination of diazines. Mechanistic studies on 4-phenylpyrimidine (B189444) using ¹⁵N-labeled potassium amide have demonstrated the involvement of a ring-opening-ring-closure sequence, known as the SN(ANRORC) mechanism, for the formation of 2-amino-4-phenylpyrimidine. wur.nl

Regioselective Functionalization of Pyrimidine (B1678525) Rings

The regioselectivity of functionalization in pyrimidine rings is a key challenge and a subject of intensive research. The positions C2, C4, C5, and C6 of the pyrimidine ring exhibit different reactivities towards nucleophilic, electrophilic, and radical attacks.

Controlling the substitution pattern on a pyrimidine ring is crucial for synthesizing specifically functionalized derivatives. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack. However, strategic control over the reaction conditions and the choice of nucleophiles can lead to selective functionalization at the C2 position. digitellinc.com A method employing 2-chloro-4-(phenylthio)pyrimidine (B1628817) as a precursor allows for the selective synthesis of both C2 and C4 substituted regioisomers by controlling the order of nucleophilic substitution. digitellinc.com

Successive regioselective magnesiations using TMPMgCl·LiCl have proven effective for the multiple functionalization of pyrimidines, yielding highly functionalized derivatives after trapping with various electrophiles. nih.gov This method has been applied to the synthesis of biologically active molecules. nih.gov

Both steric and electronic factors play a significant role in directing the regioselectivity of pyrimidine functionalization. Electron-withdrawing substituents on the pyrimidine ring activate it towards nucleophilic attack. In 5-substituted-2,4-dichloropyrimidines with an electron-withdrawing group at C5, nucleophilic aromatic substitution (SNAr) typically favors the C4 position. nih.gov However, the use of tertiary amine nucleophiles can reverse this selectivity, leading to preferential substitution at the C2 position. nih.gov

The electronic nature of substituents on the pyrimidine ring can significantly influence the reaction outcome. For instance, the presence of electron-withdrawing groups is often essential for productive reactions in certain functionalization protocols. acs.org Computational studies, such as Activation Strain Model (ASM) combined with Natural Energy Decomposition Analysis (NEDA), have been employed to disentangle the steric and electronic contributions to stereoselectivity in polymerization reactions catalyzed by pyridylamido-type complexes, providing insights that are applicable to pyrimidine systems. mdpi.com These analyses reveal how subtle changes in ligand structure can affect the stereoselectivity of the process. mdpi.com In diene polymerization, while electronic effects contribute to regioselectivity, steric hindrance has been shown to be a decisive factor. rsc.org

Role of Reaction Conditions in Determining Reaction Pathway

Reaction conditions are a powerful tool for steering the outcome of pyrimidine functionalization. Temperature, solvent, catalysts, and the nature of the reagents can all influence the reaction pathway and the final product distribution.

For example, in the SNAr amination of 5-substituted-2,4-dichloropyrimidines, the choice of the nucleophile (primary/secondary amine vs. tertiary amine) dictates the site of substitution. nih.gov The use of tertiary amines leads to C2 selectivity, while other amines typically yield C4 substituted products. nih.gov Microwave irradiation has been utilized to promote solvent-free amination of halopyrimidines, offering a rapid and environmentally benign alternative to traditional heating. researchgate.net

The synthesis of polysubstituted pyrimidines can be achieved through various one-pot, multi-component reactions, where the reaction conditions are optimized to facilitate a cascade of reactions. organic-chemistry.org For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic and vinylic C-H bonds with amidines uses O₂ as the sole oxidant, highlighting the role of the oxidant in the reaction pathway. organic-chemistry.org

Reaction Type Reagents/Conditions Observed Outcome Reference
Amination of 2-halopyridinesComputational StudyE2-like for Cl, Br, I; E1cB-like for F researchgate.net
Amination of halopyrimidinesMicrowave, solvent-freeSNAr mechanism researchgate.net
Amination of 4-phenylpyrimidineKNH₂/NH₃ (¹⁵N-labeled)SN(ANRORC) mechanism wur.nl
Functionalization of pyrimidinesTMPMgCl·LiClRegioselective magnesiation nih.gov
Amination of 5-substituted-2,4-dichloropyrimidinesTertiary aminesC2-selectivity nih.gov

Prototropic Equilibria in Aminopyrimidine Structures

Aminopyrimidines, including 5,6-Dichloropyrimidine-2,4-diamine, can exist in different tautomeric forms due to prototropic equilibria. encyclopedia.pubnih.gov This phenomenon involves the migration of a proton between conjugated sites within the molecule, leading to isomers that can have different chemical and physical properties. encyclopedia.pubnih.gov

For pyrimidine bases, four main types of prototropic conversions can be distinguished: keto-enol, imine-enamine, imine-amine (amidine), and amide-iminol. encyclopedia.pubnih.gov In the case of aminopyrimidines, the imine-amine tautomerism is of particular importance. The labile proton can move between the exocyclic amino group and the endocyclic nitrogen atoms. encyclopedia.pubnih.gov

Structure Activity Relationship Sar Studies of 5,6 Dichloropyrimidine 2,4 Diamine Analogs

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of 2,4-diaminopyrimidine (B92962) derivatives is highly sensitive to the nature and position of various substituents. The core structure of 5,6-dichloropyrimidine-2,4-diamine offers several positions for modification, primarily at the amino groups and the pyrimidine (B1678525) ring itself.

Substitutions on the N2 and N4 amino groups of the 2,4-diaminopyrimidine scaffold have been a primary focus of medicinal chemistry efforts to modulate pharmacological activity. A series of N2,N4-disubstituted pyrimidine-2,4-diamines have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and gene transcription. rsc.org For instance, the introduction of various substituted phenyl groups at these positions has led to the discovery of potent CDK2 and CDK9 inhibitors. rsc.org

The nature of the substituent on the amino groups can significantly influence the binding affinity and selectivity of the compound for its biological target. For example, in the development of novel anticancer agents, two series of 2,4-diaminopyrimidine derivatives bearing triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds were synthesized. The variation of the moiety on the aromatic ring and the terminal aniline (B41778) on the pyrimidine core were key to the observed antitumor activities. rsc.org

The following table summarizes the impact of different amino group substitutions on the inhibitory activity of 2,4-diaminopyrimidine analogs against CDK2 and CDK9.

CompoundN2-SubstituentN4-SubstituentCDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)
3c Phenyl3-chlorophenyl>1000065
3g Phenyl3-ethynylphenyl83140

Data sourced from SAR studies on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors. rsc.org

The substitution pattern on the pyrimidine ring, particularly at the C5 and C6 positions, plays a critical role in determining the biological profile of 2,4-diaminopyrimidine analogs. The presence of chlorine atoms at both the C5 and C6 positions in this compound provides a unique electronic and steric environment that can be exploited for drug design.

In the development of anti-tubercular agents, researchers have synthesized 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives starting from 2,4-diamino-6-chloropyrimidine. mdpi.com The introduction of various aryl groups at the C5 position via Suzuki coupling reactions has been a successful strategy. mdpi.com The nature of the substituent at the C6 position also influences activity, with different alkoxy and thiazole (B1198619) groups being explored. mdpi.com

The table below illustrates the effect of C5 and C6 substitutions on the anti-tubercular activity of 2,4-diaminopyrimidine derivatives.

CompoundC5-SubstituentC6-SubstituentAnti-TB Activity (MIC, µg/mL)
16h 4-fluorophenyl2-(thiazol-2-yl)ethoxy12.5
16l 4-fluorophenyl2-(4-methylthiazol-5-yl)ethoxy6.25

Data sourced from the synthesis and biological evaluation of 2,4-diaminopyrimidine core-based derivatives for anti-tubercular activities. mdpi.com

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 2,4-diaminopyrimidine derivatives, the core itself is a key pharmacophoric element, often forming crucial hydrogen bond interactions with the hinge region of kinase enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models help in predicting the activity of new, unsynthesized analogs and in understanding the structural features that are important for activity.

For various series of pyrimidine derivatives, QSAR models have been developed to correlate molecular descriptors with their biological activities, such as anti-inflammatory, anti-malarial, and anti-cancer effects. nih.gov For instance, in a study of 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity, QSAR analysis indicated that compounds with low dipole moments and partition coefficients were potentially more active.

QSAR models often employ a variety of descriptors, including:

Electronic descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP).

These models can guide the rational design of more potent this compound analogs by predicting the impact of specific structural modifications.

Ligand Efficiency and Molecular Descriptors in Drug Design

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a ligand to its target. It is a useful tool for optimizing lead compounds, as it helps in identifying molecules that have a good balance between potency and size. A higher LE value is generally desirable, as it suggests a more efficient binding interaction.

Molecular descriptors are numerical values that characterize the properties of a molecule. In the context of drug design for this compound analogs, key molecular descriptors include:

Molecular Weight (MW): Influences absorption and distribution.

LogP: A measure of lipophilicity, which affects solubility and permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Crucial for target binding.

Polar Surface Area (PSA): Related to membrane permeability.

By analyzing these descriptors and calculating ligand efficiency, medicinal chemists can prioritize the synthesis of analogs that are more likely to have favorable drug-like properties.

Biological Activities and Therapeutic Potentials of 5,6 Dichloropyrimidine 2,4 Diamine Derivatives

Anticancer Activity and Mechanisms of Action

Substituted 2,4-diaminopyrimidine (B92962) derivatives have demonstrated notable antitumor effects against various human cancers through diverse mechanisms. researchgate.net Their core structure serves as a versatile platform for developing novel therapeutic agents. rsc.org Research has led to the design and synthesis of numerous analogues, with studies investigating their efficacy against cell lines such as colorectal cancer (CRC) HCT116 and non-small cell lung cancer (NSCLC) A549. nih.gov The anticancer potential of these derivatives is often linked to their ability to interact with specific biological targets, leading to the disruption of cancer cell functions.

A key aspect of the anticancer activity of 5,6-dichloropyrimidine-2,4-diamine derivatives is their ability to inhibit the proliferation of cancer cells and trigger programmed cell death, or apoptosis.

One active compound, Y18, a pyrimidine-2,4-diamine analogue, has been shown to significantly inhibit the proliferation of HCT116 and A549 cancer cells. nih.gov Similarly, another study found that novel 2,4-diaminopyrimidine derivatives exhibited potent antitumor activities against A549, HCT-116, PC-3, and MCF-7 cell lines. rsc.org For instance, compound 9k, a derivative, was found to markedly inhibit the proliferation of A549 cells. rsc.org

The induction of apoptosis is a critical mechanism for these compounds. Pyrimethamine, a 2,4-diamino-5-p-chlorophenyl-6-ethyl-pyrimidine, induces apoptosis in activated T lymphocytes by activating the caspase-8- and caspase-10-dependent cascade, which leads to mitochondrial depolarization. nih.govresearchgate.net Further research on a specific derivative, compound 9k, revealed that it induces a significant decrease in the mitochondrial membrane potential, ultimately leading to apoptosis in cancer cells. rsc.org In studies involving A549 lung cancer and CCRF-CEM leukemia cells, synthesized pyrimidine (B1678525) derivatives had a statistically significant effect on cell death through apoptosis. nih.gov One compound, in particular, increased the number of apoptotic cells to over 70% at certain concentrations. nih.gov Another derivative, compound 15, induced apoptosis in 47% and 49% of A2780 ovarian cancer cells at concentrations of 0.5 and 2 µM, respectively. mdpi.com

Derivatives of this compound can exert their anticancer effects by interfering with the cell cycle, a fundamental process for cell growth and division.

The active compound Y18 was found to induce robust cell cycle arrest, contributing to its inhibition of cancer cell proliferation. nih.gov Further mechanistic studies on another derivative, compound 9k, showed that it prolonged the cell cycle distribution in A549 cells, indicating a blockage at the G2-M phase and an accumulation of cells in the S phase. rsc.org Similarly, a different derivative arrested the cell cycle progression in the HT29 colon cancer cell line at the G2/M phase. nih.gov In ovarian cancer cells, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative known as compound 15 caused an arrest of cells in the S and G2/M phases. mdpi.com

Some pyrimidine derivatives exhibit anticancer activity by causing damage to cancer cell DNA or by inserting themselves into the DNA structure (intercalation), which disrupts DNA replication and transcription.

The active pyrimidine-2,4-diamine analogue, Y18, was shown to induce cell senescence through the persistence of DNA damage. nih.gov Molecular docking studies have also been employed to analyze the inhibitory potential of synthesized pyrimidine derivatives against topoisomerase II and their DNA intercalating properties. nih.gov

The spread of cancer, or metastasis, involves complex processes including cell adhesion, migration, and invasion. Certain this compound derivatives have been shown to inhibit these critical steps.

The compound Y18 demonstrated significant inhibitory effects on the adhesion, migration, and invasion of cancer cells in vitro. nih.gov Another promising compound, 9k, was also found to suppress the migration of tumor cells. rsc.org

P-glycoprotein (P-gp) is a protein that can pump anticancer drugs out of cancer cells, leading to multidrug resistance (MDR). cardiff.ac.uk Some pyrimidine derivatives can modulate the activity of P-gp, potentially overcoming this resistance.

Research has focused on optimizing 2,4-diamino-5-fluoropyrimidine derivatives to lessen their interaction with P-glycoprotein (P-gp liability). nih.gov Dihydropyrimidinone derivatives have been identified as modulators of human P-glycoprotein (hPgp) activity. cardiff.ac.uk Notably, certain tested pyrimidine compounds exhibited a stronger influence on the P-glycoprotein activity of doxorubicin-resistant cell cultures than doxorubicin (B1662922) itself. nih.gov

The anticancer effects of this compound derivatives are often traced back to their interaction with specific molecular targets within cancer cells.

A variety of molecular targets have been identified for different pyrimidine derivatives:

GTSE1: The compound Y18 achieves its anticancer activities by suppressing the transcription and expression of G2 and S-phase expressed 1 (GTSE1). nih.gov

Cyclin-Dependent Kinases (CDKs): A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9. researchgate.net Other derivatives have been developed as potent and selective inhibitors of CDK2. mdpi.comresearchgate.net

Epidermal Growth Factor Receptor (EGFR): Substituted 4,6-diaminopyrimidines are capable of blocking EGFR, making them promising for lung cancer treatment. nih.gov

Protein Kinase C theta (PKCθ): 2,4-diamino-5-cyanopyrimidine and 2,4-diamino-5-fluoropyrimidine derivatives have been investigated as inhibitors of PKCθ, which is crucial for T-cell signaling. nih.govnih.gov

BRAF Kinase: A series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were designed to target both wild-type BRAF (BRAFWT) and the V600E mutant (BRAFV600E). nih.gov

Intrinsic Apoptosis Pathway: Pyrimethamine induces apoptosis in lymphocytes through the intrinsic pathway, involving caspase-8 and -10 activation, while bypassing the CD95/Fas receptor. nih.govresearchgate.net

Specific Molecular Targets and Pathways

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme involved in managing the topological state of DNA during replication, transcription, and chromosome segregation. Its inhibition can lead to DNA damage and ultimately trigger apoptosis in cancer cells, making it an attractive target for anticancer drug development. A series of 2,4,6-trisubstituted pyrimidine derivatives have been synthesized and evaluated for their in vitro topoisomerase II inhibitory activity against the filarial parasite Setaria cervi. nih.gov Several of these compounds demonstrated significant inhibition of the enzyme. nih.gov

Notably, compounds 13 , 14 , and 28 from this series showed 40-60% inhibition at a concentration of 5 microg/mL. nih.gov At a higher concentration of 10 microg/mL, five compounds, including 12 , 13 , 14 , 25 , and 28 , exhibited 70-80% inhibition. nih.gov These findings highlight the potential of pyrimidine derivatives as a basis for the development of new topoisomerase II inhibitors. nih.gov

CompoundConcentration (µg/mL)Inhibition (%)
13 540-60
14 540-60
28 540-60
12 1070-80
13 1070-80
14 1070-80
25 1070-80
28 1070-80
8 2060-80
11 2060-80
12 2060-80
13 2060-80
14 2060-80
25 2060-80
28 2060-80
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK9)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle and transcription. Dysregulation of CDK activity is a common feature in many cancers, making them a key target for therapeutic intervention. Several N2,N4-disubstituted pyrimidine-2,4-diamine derivatives have been identified as potent inhibitors of both CDK2 and CDK9. nih.govrsc.org

In one study, a series of novel N2,N4-disubstituted pyrimidine-2,4-diamines were synthesized and evaluated. nih.gov Among these, compound 3g was the most potent CDK2 inhibitor with an IC50 value of 83 nM, while compound 3c was the most potent CDK9 inhibitor with an IC50 of 65 nM. nih.gov Another study focused on 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives, which also showed potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov These findings suggest that the 2,4-diaminopyrimidine scaffold is a promising starting point for the development of dual CDK2/CDK9 inhibitors. nih.govnih.gov

CompoundTargetIC50 (nM)
3g CDK2/cyclin A83
3c CDK9/cyclin T165
Janus Kinase (JAK) Inhibition (e.g., JAK1, JAK2)

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that mediate signaling from cytokine receptors, playing a crucial role in the immune response and hematopoiesis. wikipedia.org The JAK-STAT pathway is often dysregulated in various cancers and inflammatory diseases. Pyrimidine-2,4-diamine derivatives have been investigated as inhibitors of JAK kinases. google.comwipo.int

Specifically, research has focused on developing selective JAK inhibitors. For instance, a series of pyrimidine-4,6-diamine derivatives were designed as selective JAK3 inhibitors. nih.gov Compound 11e from this series demonstrated excellent JAK3 inhibitory activity with an IC50 of 2.1 nM and high selectivity over other JAK kinases. nih.gov In another study, 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives were developed as potent and selective JAK2 inhibitors, with compounds 11f , 11g , 11h , and 11k showing strong activity with IC50 values of 7.2 nM, 6.5 nM, 8.0 nM, and 9.7 nM, respectively. nih.gov

CompoundTargetIC50 (nM)
11e JAK32.1
11g JAK26.5
11f JAK27.2
11h JAK28.0
11k JAK29.7
Fibroblast Growth Factor Receptor 3 (FGFR3) Inhibition

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases involved in various cellular processes, and their aberrant signaling is implicated in the development of several cancers. Specifically, FGFR3 mutations and overexpression are found in various malignancies. While the provided search results focus more broadly on FGFR inhibitors, the potential for developing specific FGFR3 inhibitors from the 2,4-diaminopyrimidine scaffold is an active area of research. For example, a series of 2-aminopyrimidine (B69317) derivatives were designed as highly selective FGFR4 inhibitors, with compound 2n showing an IC50 of 2.6 nM for FGFR4 while sparing FGFR1/2/3, indicating the feasibility of achieving selectivity within the FGFR family with this chemical class. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Targeting

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers signaling pathways promoting cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers, making it a well-established therapeutic target. A series of novel 2,4-diarylaminopyrimidine derivatives have been discovered as potent and selective inhibitors of EGFR, particularly against resistance mutations like L858R/T790M. nih.gov

Compound 8a from this series displayed a potent IC50 of 4.1 nM against the EGFR L858R/T790M double mutant. nih.gov Furthermore, it exhibited excellent cytotoxicity against NCI-H1975 cells, which overexpress this mutant, with an IC50 of 59 nM and showed over 100-fold selectivity compared to cells overexpressing wild-type EGFR. nih.gov These results underscore the potential of 2,4-diaminopyrimidine derivatives in overcoming acquired resistance to EGFR inhibitors. nih.govnih.gov

CompoundTargetIC50 (nM)Cell LineIC50 (nM)
8a EGFR L858R/T790M4.1NCI-H197559
Focal Adhesion Kinase (FAK) Inhibition

Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival. nih.gov Its overexpression and elevated activity are associated with tumor progression and metastasis. The 2,4-diaminopyrimidine scaffold has been a cornerstone in the development of FAK inhibitors. nih.govrsc.org

Numerous diaminopyrimidine derivatives have been designed and synthesized, showing potent FAK inhibitory activity. nih.govmdpi.com For instance, compound A12 demonstrated potent anticancer activity against A549 and MDA-MB-231 cancer cell lines with IC50 values of 130 nM and 94 nM, respectively. nih.gov In another study, a series of 2,4-diaminopyrimidine derivatives were evaluated, with compounds 54 , 55 , and Q6 (also referred to as 58 ) exhibiting strong FAK inhibition with IC50 values of 3.0 nM, 0.6 nM, and 3.2 nM, respectively. mdpi.comnih.govacs.org

CompoundTargetIC50 (nM)
55 FAK0.6
54 FAK3.0
Q6 (58) FAK3.2
CompoundCell LineIC50 (nM)
A12 MDA-MB-23194
A12 A549130
GTSE1 Suppression

G2 and S-phase expressed 1 (GTSE1) is a protein that is overexpressed in various cancers and plays a role in cell cycle regulation and migration. Targeting GTSE1 has emerged as a novel strategy for cancer therapy. A series of pyrimidine-2,4-diamine analogues have been designed and synthesized to target GTSE1. nih.gov

The active compound Y18 from this series was shown to significantly inhibit cancer cell proliferation by inducing cell cycle arrest and senescence. nih.gov Mechanistically, Y18 was found to suppress the transcription and expression of GTSE1, leading to its anticancer effects. nih.gov This research highlights a novel mechanism of action for pyrimidine-2,4-diamine derivatives and opens up new avenues for the treatment of cancers with GTSE1 overexpression. nih.gov

Antiviral Efficacy

The pyrimidine scaffold is a fundamental structural motif in numerous synthetic drugs and natural products, and its derivatives have demonstrated a broad range of antiviral activities.

Certain derivatives based on the 2-amino-4,6-dichloropyrimidine (B145751) structure have been found to inhibit the replication of a wide array of viruses, including those from the Herpes, Picorna, and Pox groups. nih.gov Research indicates that these compounds can prevent the maturation of viral particles. nih.gov Specifically, viral proteins synthesized in the presence of these derivatives were not assembled into new virions, representing a unique mechanism of action for antiviral drug development. nih.gov

Derivatives of 2,4-diaminopyrimidine have shown significant potential in combating specific and resilient viruses like Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

HIV: A series of 2,4,5-trisubstituted pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov One such compound, 16c , which incorporates a pyridine (B92270) ring, demonstrated highly potent anti-HIV-1 activities and an improved resistance profile compared to the approved drug etravirine. nih.gov Furthermore, adamantane-containing derivatives of aminopyrimidines have also exhibited anti-HIV activity. nih.gov

HBV: The novel acyclic pyrimidine analogue, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine (PMEO-DAPym) , has been assessed for its in-vitro activity against drug-resistant HBV mutants. nih.gov Studies have shown that most drug-resistant HBV strains, including multidrug-resistant ones, remained sensitive to PMEO-DAPym. nih.gov This suggests that the molecule warrants further evaluation for the treatment of HBV infections. nih.gov

The antiretroviral potential of pyrimidine derivatives is a significant area of research. For instance, 5-cyano and 5-formyl derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine have displayed pronounced antiretroviral activity, with efficacy comparable to established drugs like adefovir (B194249) and tenofovir. nih.gov Acyclic nucleoside phosphonate (B1237965) analogues derived from 2,4-diaminopyrimidine have also shown pronounced activity against retroviruses, including HIV-1 and HIV-2. acs.org

Anti-inflammatory Properties

Beyond their antiviral effects, derivatives of this compound also possess notable anti-inflammatory capabilities.

A series of 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells. nih.govnih.gov This inhibitory effect was observed regardless of the substituent at the 5-position. nih.govnih.gov The most effective among the tested compounds was 5-fluoro-2-amino-4,6-dichloropyrimidine , which recorded an IC₅₀ of 2 µM, a higher activity than the most potent reference compound used in the study. nih.govnih.gov Other derivatives in the series had IC₅₀ values in the range of 9–36 µM. nih.govnih.gov This suggests a potential mechanism for their anti-inflammatory action, although the precise mechanism of action is yet to be fully elucidated. nih.govnih.gov

Antimicrobial Activities

The antimicrobial spectrum of pyrimidine derivatives extends to various bacteria and fungi, making them a subject of interest for developing new antimicrobial agents. Adamantane-containing heterocyclic derivatives, including those with a pyrimidine core, are known to show antimicrobial activities. nih.gov

One study investigated the in-vitro antimicrobial activity of 6-Chloro-2,4-diamino-pyrimidine against several bacterial and fungal species. researchgate.netresearchgate.net The compound was tested against bacteria such as Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp., Klebsiella spp., and Salmonella spp., as well as the fungi Aspergillus multi, Aspergillus niger, and Candida albicans. researchgate.netresearchgate.net The study found that the compound exhibited low to moderate antibacterial and antifungal activity when compared to standard reference drugs like Streptomycin, Vancomycin, and Nystatin. researchgate.net

Additionally, research into 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives revealed that compounds containing a thiazole (B1198619) group acted as inhibitors of Mycobacterium tuberculosis (Mtb). mdpi.com

Data Tables

Table 1: Antiviral Activity of Selected Pyrimidine Derivatives

Compound/Derivative Target Virus Activity/Finding
2-amino-4,6-dichloropyrimidine derivatives Herpes, Picorna, Pox viruses Prevents maturation of viral particles by inhibiting assembly. nih.gov
2,4,5-Trisubstituted pyrimidine derivative 16c HIV-1 Potent NNRTI with improved resistance profile compared to etravirine. nih.gov
PMEO-DAPym Hepatitis B Virus (HBV) Effective against multidrug-resistant HBV mutants. nih.gov

Table 2: Anti-inflammatory Activity of 5-Substituted 2-amino-4,6-dichloropyrimidines

Compound Assay IC₅₀ Value
5-fluoro-2-amino-4,6-dichloropyrimidine Inhibition of Nitric Oxide (NO) Production 2 µM nih.govnih.gov

Table 3: Antimicrobial Spectrum of 6-Chloro-2,4-diamino-pyrimidine

Organism Type Species Tested Activity Level
Bacteria Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp., Klebsiella spp., Salmonella spp. Low to moderate researchgate.net

Selective Antibacterial Activity (e.g., against P. aeruginosa)

While the broader class of pyrimidine derivatives has been investigated for antibacterial properties, specific studies on the selective activity of this compound derivatives against Pseudomonas aeruginosa are not extensively detailed in the available research. However, related studies on other substituted pyrimidine derivatives offer insights into the potential of this chemical class. For instance, a study on fused pyrimidine derivatives demonstrated that certain compounds exhibited good inhibition against P. aeruginosa. mdpi.com In this research, thiazolopyrimidine derivatives were synthesized and evaluated, with some compounds showing notable antibacterial zones of inhibition. mdpi.com

Another study focused on dihydropyrimidines, which, although structurally distinct, share the core pyrimidine ring. Some of these compounds were tested against P. aeruginosa, with one derivative showing activity at a high concentration (1000 μg/ml). This suggests that while the pyrimidine core can be a basis for antibacterial agents, the specific substitutions are critical for potency. researchgate.net

Research on 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine derivatives has also shown broad-spectrum antibacterial activity, with some compounds displaying a minimum inhibitory concentration (MIC) of 2 µg/mL against other bacterial strains, highlighting the potential of the 2,4-diaminopyrimidine scaffold in developing new antibacterial agents. nih.gov

Although direct evidence for this compound derivatives is limited, the general findings for related pyrimidine structures suggest that this class of compounds holds promise for the development of novel antibacterial agents. Further research focusing on derivatives of this compound is warranted to explore their specific activity against clinically relevant pathogens like P. aeruginosa.

Selective Antifungal Activity (e.g., against C. krusei, C. albicans)

The investigation into the antifungal properties of this compound derivatives is an emerging area of research. While direct studies on this specific compound's derivatives are not widely available, research on related heterocyclic compounds provides a basis for their potential antifungal action. For example, a study on 5-aminoimidazole-4-carbohydrazonamide derivatives demonstrated significant antifungal activity against both Candida albicans and Candida krusei. nih.govnih.gov These compounds were found to be particularly potent against C. krusei, with some derivatives exhibiting fungicidal effects. nih.gov The mechanism of action appeared to involve the generation of reactive oxygen species. nih.gov

In another study, newly synthesized tetrahydroimidazo[1,2-a]pyridine derivatives were screened for their antifungal effects against a panel of human pathogenic Candida species, including C. albicans and C. krusei. nih.gov One of the derivatives, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), displayed very strong inhibitory activity with a Minimum Inhibitory Concentration (MIC) as low as 0.016 mg/mL against the tested Candida species and showed selective antifungal activity with no significant in vitro toxicity. nih.gov

Furthermore, research on 1,6-dihydropyrimidine derivatives has also been conducted to evaluate their antifungal activity against C. albicans. researchgate.net In this study, a series of 5-cyano-6-oxo-1,6-dihydropyrimidine derivatives were synthesized, and several compounds with electron-withdrawing substitutions on the N-phenyl acetamide (B32628) ring demonstrated good antifungal activity, with some showing an MIC value of 6.25 μg/ml. researchgate.net

These findings from related heterocyclic structures suggest that the pyrimidine core and its analogs are promising scaffolds for the development of novel antifungal agents. Future research should focus on the synthesis and evaluation of derivatives of this compound to ascertain their specific antifungal potential against medically important Candida species.

Antitubercular Activity

Derivatives of 2,4-diaminopyrimidine have emerged as a significant class of compounds with promising antitubercular activity, primarily through the inhibition of mycobacterial dihydrofolate reductase (mt-DHFR). This enzyme is a crucial target in the development of anti-TB drugs. mdpi.comnih.gov The 2,4-diaminopyrimidine core serves as a key pharmacophore in many "classical" DHFR inhibitors. nih.gov

In a notable study, a series of mt-DHFR inhibitors were designed and synthesized based on a 2,4-diaminopyrimidine core. These compounds were engineered with side chains intended to occupy the glycerol (B35011) (GOL) binding site of the enzyme, a feature that could enhance selectivity over human DHFR (h-DHFR). mdpi.comnih.gov The synthesis of these derivatives often starts from 2,4-diamino-6-chloropyrimidine, a closely related precursor to this compound. mdpi.com

One of the synthesized compounds, 16l , which features a thiazole group, demonstrated significant anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis H37Ra. mdpi.comnih.gov This compound also exhibited notable selectivity against vero cells, suggesting a favorable therapeutic window. Molecular modeling studies indicated that the size of the side chains is a critical factor for occupying the GOL binding site. mdpi.comnih.gov

Another research effort focused on 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds, which also contain a pyrimidine core. chemicalbook.com Certain isomers of these compounds, specifically the R-isomers 5bb and 5jb , displayed potent anti-TB activity with MIC values in the range of 0.03-0.06 μg/mL against the H37Rv strain and 0.125-0.06 μg/mL against multidrug-resistant M. tuberculosis. chemicalbook.com These compounds also showed good metabolic stability and oral bioavailability in preclinical models. chemicalbook.com

The collective findings from these studies underscore the potential of the 2,4-diaminopyrimidine scaffold in developing novel antitubercular agents. The ability to introduce diverse substituents on this core structure allows for the fine-tuning of activity and selectivity, making derivatives of this compound attractive candidates for future anti-TB drug discovery programs.

Table 1: Antitubercular Activity of Selected Pyrimidine Derivatives

CompoundTarget/OrganismActivity (MIC)Reference
16l M. tuberculosis H37Ra6.25 µg/mL mdpi.comnih.gov
5bb M. tuberculosis H37Rv0.03-0.06 µg/mL chemicalbook.com
5jb M. tuberculosis H37Rv0.03-0.06 µg/mL chemicalbook.com
5bb MDR-M. tuberculosis0.125-0.06 µg/mL chemicalbook.com
5jb MDR-M. tuberculosis0.125-0.06 µg/mL chemicalbook.com

Antiparasitic Potential

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the development of antiparasitic agents, particularly as inhibitors of dihydrofolate reductase (DHFR). This enzyme is vital for the survival of various parasites, including Leishmania, Trypanosoma, and Plasmodium falciparum, as it is involved in the synthesis of essential precursors for DNA and RNA. researchgate.netnih.govgoogle.com

Research has demonstrated that derivatives of 2,4-diaminopyrimidine can selectively inhibit parasitic DHFR over the human counterpart. In one study, 4'-substituted and 3',4'-disubstituted 5-benzyl-2,4-diaminopyrimidines were synthesized and shown to be selective inhibitors of leishmanial and trypanosomal DHFR. nih.gov These compounds exhibited good activity against Trypanosoma cruzi and moderate activity against Trypanosoma brucei and Leishmania donovani in in vitro assays. nih.gov Molecular modeling revealed that the leishmanial enzyme possesses a more extensive lipophilic binding region in its active site compared to the human enzyme, a feature that can be exploited for designing selective inhibitors. nih.gov

Similarly, 2,4-diaminopyrimidine derivatives have been evaluated as dual inhibitors of pteridine (B1203161) reductase (PTR1) and DHFR in Leishmania chagasi. mdpi.com Certain derivatives substituted at the 6-position were identified as competitive inhibitors of both enzymes. mdpi.com The dual inhibition of both DHFR and PTR1 is considered a promising strategy to overcome resistance mechanisms in Leishmania.

In the context of malaria, caused by Plasmodium falciparum, 2,4-diaminopyrimidine derivatives have been investigated as DHFR inhibitors. For instance, a series of 5-(4-(3-(2-methoxypyrimidin-5-yl)phenyl)piperazin-1-yl)pyrimidine-2,4-diamine derivatives were developed. One compound from this series, with a 2-methoxypyrimidine (B189612) substitution, demonstrated high potency against T. gondii DHFR with an IC50 of 1.57 ± 0.11 nM and a selectivity ratio of 196 when compared to human DHFR. nih.gov This compound was also effective in controlling acute T. gondii infection in murine models. nih.gov

These studies collectively highlight the significant potential of the 2,4-diaminopyrimidine scaffold, and by extension, derivatives of this compound, in the development of novel antiparasitic drugs that target the crucial folate pathway.

Table 2: Antiparasitic Activity of Selected 2,4-Diaminopyrimidine Derivatives

Compound/Derivative ClassParasiteTarget EnzymeKey FindingsReference
4'-substituted 5-benzyl-2,4-diaminopyrimidinesT. cruzi, T. brucei, L. donovaniDHFRGood activity against T. cruzi, moderate against others. nih.gov
6-substituted 2,4-diaminopyrimidinesL. chagasiDHFR/PTR1Competitive inhibitors of both enzymes. mdpi.com
5-(4-(3-(2-methoxypyrimidin-5-yl)phenyl)piperazin-1-yl)pyrimidine-2,4-diamineT. gondiiDHFRIC50 of 1.57 ± 0.11 nM; 196-fold selectivity over human DHFR. nih.gov

Other Pharmacological Activities of Pyrimidine Derivatives

The versatility of the pyrimidine core extends beyond antimicrobial and antiparasitic applications, with derivatives showing potential in a range of other therapeutic areas.

Pyrimidine derivatives have emerged as a promising class of compounds for the management of diabetes mellitus. mdpi.commdpi.comremedypublications.comnih.govremedypublications.com Their therapeutic potential in this area is attributed to their ability to modulate various biological targets involved in glucose homeostasis. nih.gov

One of the key mechanisms through which pyrimidine derivatives exert their antidiabetic effects is by inhibiting the enzymes α-amylase and α-glucosidase. mdpi.commdpi.comremedypublications.com These enzymes are responsible for the breakdown of complex carbohydrates into simpler sugars, and their inhibition can delay glucose absorption, thereby reducing postprandial hyperglycemia. mdpi.com In one study, a series of novel pyrimidine derivatives were synthesized, and their inhibitory activity against α-glucosidase and α-amylase was evaluated. mdpi.com One compound, in particular, showed a higher inhibitory concentration (IC50 of 12.16 ± 0.12 µM against α-glucosidase and 11.13 ± 0.12 µM against α-amylase) compared to the standard drug acarbose. mdpi.com

Furthermore, pyrimidine derivatives have been investigated as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) agonists, and Glucagon-Like Peptide-1 (GLP-1) receptor activators, all of which are important targets in diabetes therapy. nih.gov Molecular docking studies have been employed to understand the structure-activity relationships of these derivatives and their interactions with various antidiabetic targets. mdpi.comremedypublications.comnih.gov For instance, some synthesized pyrimidine derivatives have shown strong hydrogen bonding with target complexes in docking studies, suggesting their potential for further development as antidiabetic agents. remedypublications.comremedypublications.com

The development of fused pyrimidine derivatives, such as thiazolopyrimidines, has also shown promising results in in vivo studies, with some compounds demonstrating a significant reduction in serum glucose levels in animal models. mdpi.com

Table 3: Antidiabetic Activity of Selected Pyrimidine Derivatives

Compound/Derivative ClassTarget Enzyme(s)Activity (IC50)Reference
Novel Pyrimidine Derivative (Compound 4)α-Glucosidase12.16 ± 0.12 µM mdpi.com
Novel Pyrimidine Derivative (Compound 4)α-Amylase11.13 ± 0.12 µM mdpi.com
Novel Pyrimidine Derivative (Compound 17)α-Glucosidase42.19 ± 0.13 µM mdpi.com
Novel Pyrimidine Derivative (Compound 17)α-Amylase40.16 ± 0.11 µM mdpi.com
Thiazolopyrimidine Derivative (Compound 5)Not specifiedDocking affinity of -8.2 kcal/mol mdpi.com

Anti-malarial Agents

The pyrimidine ring is a crucial scaffold in the search for new anti-malarial drugs, particularly in the face of growing resistance to existing therapies. Derivatives of 2,4-diaminopyrimidine have been identified as promising inhibitors of essential plasmodial kinases in Plasmodium falciparum (Pf), the parasite responsible for the most lethal form of malaria.

Research has focused on developing 2,4,5-trisubstituted pyrimidines as dual inhibitors of PfGSK3 and PfPK6, two kinases considered vital for the parasite's life cycle. In one study, a series of derivatives were synthesized to explore the structure-activity relationship (SAR) at the C4 position of the pyrimidine ring. The parent compound, IKK16, was modified with various aryl substituents. The findings indicated that substitutions on a thiophene (B33073) ring at this position significantly influenced inhibitory activity. For instance, introducing a 5-chlorothiophene substituent (compound 18j ) resulted in a compound with enhanced potency against PfPK6 and equipotent activity against PfGSK3 compared to the parent compound. rsc.org This identified 18j as a superior lead compound for further development. rsc.org

CompoundSubstituentPfGSK3 IC50 (nM)PfPK6 IC50 (nM)
IKK16 (parent)BenzothiopheneData not specifiedData not specified, LE=0.26
18i5-methylthiophene1141 ± 249222 ± 9
18j5-chlorothiophene550 ± 60130 ± 16
18k5-phenylthiopheneInactiveComparable to IKK16

Immunosuppressive Effects

Derivatives of 2-amino-4,6-dichloropyrimidine have demonstrated notable immunosuppressive potential by inhibiting the production of nitric oxide (NO). Overproduction of NO is a key factor in the pathology of various inflammatory and autoimmune conditions.

Studies have shown that substituting the hydrogen atom at position 5 of the 2-amino-4,6-dichloropyrimidine core leads to compounds that can effectively suppress immune-activated NO production in mouse peritoneal cells. nih.gov The inhibitory effect was found to be dose-dependent. A range of 5-substituted derivatives were synthesized and tested, revealing that the nature of the substituent significantly impacts the inhibitory potency. nih.gov

The most effective compound identified was 5-fluoro-2-amino-4,6-dichloropyrimidine , which exhibited an IC₅₀ of 2 µM, a potency greater than that of the reference compound 1,400W. nih.gov Other derivatives also showed significant, albeit lower, activity. Importantly, these compounds achieved their NO-suppressive effects without impacting the viability of the cells, highlighting their potential as specific inhibitors for therapeutic use in inflammatory diseases. nih.gov

CompoundSubstituent at Position 5IC50 (µM) for NO Inhibition
B12Fluoro2
B6Ethyl9
B5Methyl~12
B10Phenyl~15
B8n-Propyl36
Data extracted from a study on 5-substituted 2-amino-4,6-dichloropyrimidines. nih.gov

Histamine (B1213489) H4 Receptor Antagonism

The histamine H4 receptor (H4R) is primarily expressed on immune cells and is a key mediator in inflammatory and allergic responses. Consequently, it has emerged as a significant target for the development of new anti-inflammatory and immunomodulatory drugs. A new class of potent and selective H4R antagonists has been developed based on a rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidine scaffold. nih.govnih.gov

These derivatives have demonstrated high antagonist potency in functional assays across multiple species. nih.gov Medicinal chemistry efforts led to the discovery of several 6-alkyl-2,4-diaminopyrimidines that act as antagonists at both human and rodent H4 receptors. nih.gov Further optimization of this series produced compounds suitable for in vivo studies in animal models of inflammatory disease. nih.gov

One notable compound from this class is A-943931 , which combines potent and selective H4R antagonism with good pharmacokinetic properties and efficacy in in-vivo models of inflammation and pain. nih.gov Another significant compound, JNJ 39758979 , emerged from the 6-alkyl-2,4-diaminopyrimidine series and has advanced to Phase II clinical trials for conditions like asthma and atopic dermatitis. nih.gov

CompoundClassKey FeaturesTherapeutic Application/Model
A-943931Rotationally restricted 2,4-diaminopyrimidinePotent H4R antagonist (Kb < 5.7 nM), >190x selectivity, good CNS penetration. nih.govInflammation and pain models (thermal hyperalgesia). nih.gov
JNJ 397589796-alkyl-2,4-diaminopyrimidineDeveloped from SAR studies of the series. nih.govStudied in Phase II clinical trials for asthma and atopic dermatitis. nih.gov

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Inhibiting this process is a key strategy in cancer therapy. Certain 2,4-diamino pyrimidine (DAPY) derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a crucial mediator of cell migration, proliferation, and angiogenesis.

A series of DAPY derivatives were designed and synthesized, with several compounds showing effective suppression of FAK's enzymatic activity. nih.gov Two compounds in particular, 11b and 12f , displayed IC₅₀ values of 2.75 nM and 1.87 nM, respectively, against FAK. nih.gov These compounds also exhibited strong anti-proliferative effects against various human cancer cell lines, especially those overexpressing FAK, and demonstrated anti-angiogenesis activities. nih.gov

In a separate line of research, a pyrazolo[3,4-d]pyrimidine derivative known as DPP was found to possess anti-angiogenic properties. nih.gov This compound, which also acts as a selective cyclooxygenase-2 (COX-2) inhibitor, showed a 52% reduction in angiogenesis in a murine air pouch granuloma model, an effect linked to its COX-2 inhibition. nih.gov

Effects on Neurological Disorders

The role of histamine H4 receptors (H4R) is not confined to peripheral immunity; they are also implicated in neuro-inflammatory conditions. This has made H4R antagonists based on the diaminopyrimidine scaffold promising candidates for treating certain neurological disorders.

Multiple sclerosis (MS) is an autoimmune disease of the central nervous system (CNS) characterized by inflammation and demyelination. The H4R antagonist JNJ 10191584 was studied in an experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics many features of MS. Daily oral administration of the compound was found to effectively reduce the development and progression of EAE. The therapeutic effect was attributed to the modulation of T-cell responses, specifically by decreasing pro-inflammatory Th1 and Th17 cells while increasing regulatory T-cells (Tregs) in both the spleen and the brain.

Furthermore, the H4R antagonist A-943931 , as mentioned previously, has shown efficacy in animal models of pain, specifically thermal hyperalgesia, indicating a role for these derivatives in modulating neurological pathways related to nociception. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

In the context of pyrimidine (B1678525) derivatives, molecular docking studies have been instrumental in identifying potential inhibitors for various enzymes. For instance, substituted pyrimidine-2,4-diamines have been evaluated as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key target in antimalarial drug discovery. nih.gov These studies often reveal that the pyrimidine core of the ligands remains stable within the active site of the enzyme. nih.gov

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are crucial for the specificity and stability of ligand-protein interactions. In the case of pyrimidine derivatives, the amino groups and nitrogen atoms within the pyrimidine ring are capable of forming hydrogen bonds with amino acid residues in the active site of a target protein. The ability of aminopyrimidines to form hydrogen bonds is a key factor in their biological activity. nih.gov For example, the formation of multiple conventional hydrogen bonds between a ligand and a protein can confirm the high stability of the resulting complex. mdpi.com

Density Functional Theory (DFT) Applications in Pyrimidine Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a popular and widely applied method for calculating the electronic properties of atoms and molecules. mdpi.comnih.gov In pharmaceutical research, DFT is used to study the electronic properties of drug molecules and their interactions with receptors. nih.gov

DFT calculations can provide insights into the molecular geometry, electronic distribution, and reactivity of pyrimidine derivatives. researchgate.net For example, DFT has been used to study the optimized geometry and electronic properties of 2-amino-4,6-dichloropyrimidine (B145751). researchgate.net These calculations help in understanding the molecule's stability and its potential interaction sites. mdpi.com

Analysis of Local Reactivity Descriptors

Local reactivity descriptors, derived from DFT calculations, are used to predict the most reactive sites within a molecule for different types of chemical reactions. These descriptors include parameters that indicate susceptibility to nucleophilic, electrophilic, and free radical attacks.

For a related compound, 6-Aryl-2,4-dichloropyrimidine, local reactivity descriptors have shown that the N1 and N3 atoms are the most reactive sites for nucleophilic and free radical attacks. researchgate.net The C6 and N3 atoms were identified as the favorable sites for electrophilic attacks. researchgate.net This type of analysis is crucial for understanding the chemical behavior of the molecule and for designing synthetic routes or predicting metabolic pathways.

Advanced Spectroscopic Characterization Methods in Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the context of 5,6-Dichloropyrimidine-2,4-diamine, ¹H NMR spectroscopy is expected to show distinct signals for the protons of the amino groups. The chemical shift of these N-H protons can be influenced by solvent, temperature, and concentration, often appearing as broad signals. nih.gov For instance, in related amino-chloropyrimidines, the NH protons have been observed as broad singlets. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For a substituted pyrimidine (B1678525) like N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine, the carbon signals of the pyrimidine ring are observed at distinct chemical shifts, for example, 100.3 ppm (C5), 158.2 ppm (C2, C4), and 163.9 ppm (C6). nih.gov For this compound, distinct signals would be expected for the four carbon atoms of the pyrimidine ring, with the chemical shifts influenced by the electron-withdrawing chlorine atoms and electron-donating amino groups.

Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted Pyrimidine

AtomChemical Shift (ppm)
C2158.2
C4158.2
C5100.3
C6163.9
Data for N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine in CDCl₃ nih.gov

Elucidation of Tautomeric Forms and Prototropic Equilibria

Aminopyrimidines can exist in different tautomeric forms due to the migration of a proton. This phenomenon, known as prototropic equilibrium, is crucial as it can influence the molecule's chemical reactivity and biological activity. NMR spectroscopy, particularly variable-temperature NMR, is a powerful tool for studying these equilibria.

For 4-amino-6-chloropyrimidines, which are structurally related to the title compound, the existence of tautomers has been observed in ¹H NMR spectra. nih.govmdpi.com This is often manifested by the broadening of signals for the NH protons, as well as for protons on the heterocyclic ring, due to chemical exchange between the tautomeric forms. nih.govmdpi.com By recording NMR spectra at different temperatures, it is possible to study the dynamics of the equilibrium and determine the activation energy for the tautomeric interconversion. nih.gov For this compound, a similar equilibrium between the diamino and amino-imino tautomeric forms could be anticipated and studied using these NMR techniques.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The computed exact mass of this compound is 177.9813015 Da. nih.gov Experimental HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would aim to measure a mass that corresponds to this calculated value for the protonated molecule ([M+H]⁺). For example, in the study of related adamantane-substituted chloropyrimidines, HRMS (MALDI-TOF) was used to confirm the calculated molecular weights of the synthesized compounds. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 2: Computed Mass Properties for this compound

PropertyValue
Molecular Weight179.00 g/mol
Exact Mass177.9813015 Da
Data from PubChem nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are based on the absorption of infrared radiation or the inelastic scattering of monochromatic light, respectively, which excite molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino groups, typically in the region of 3100-3500 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibrations would be observed at lower wavenumbers.

A study of the structurally similar 2,6-Diamino-4-chloropyrimidine using FT-IR and FT-Raman spectroscopy provides a basis for the assignment of vibrational modes. nih.gov The observed and calculated frequencies from such studies can be used to create a detailed vibrational profile of the molecule.

Table 3: Selected Predicted Vibrational Frequencies for a Related Diamino-chloropyrimidine

Vibrational ModeWavenumber (cm⁻¹)
NH₂ asymmetric stretching~3500
NH₂ symmetric stretching~3400
C=N stretching~1650
C=C stretching~1580
C-Cl stretching~700
Based on data for 2,6-Diamino-4-chloropyrimidine nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Basicity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule and can be effectively used to determine the basicity of a compound by monitoring spectral changes as a function of pH. The pyrimidine ring contains nitrogen atoms that can be protonated in acidic solutions, and the position of the absorption maxima can provide insights into the electronic structure of the neutral and protonated forms.

The study of the basicity of 4,6-dihydroxypyrimidine (B14393) derivatives using UV-Vis spectroscopy in varying concentrations of sulfuric acid demonstrates the methodology. nih.govacs.org The protonation of the pyrimidine nitrogen atoms leads to changes in the UV spectrum, with the appearance of isobestic points indicating an equilibrium between two species (e.g., the neutral molecule and its monoprotonated form). nih.gov By analyzing the changes in absorbance at specific wavelengths as a function of the acidity of the medium, the pKb value(s) of the compound can be determined. For this compound, one would expect to observe shifts in the absorption maxima upon protonation of the ring nitrogens. The electron-withdrawing nature of the chlorine atoms would be expected to decrease the basicity of the pyrimidine ring compared to unsubstituted aminopyrimidines.

Table 4: UV Absorption Maxima for a Related Dihydroxypyrimidine Derivative

Formλmax (nm)
Neutral252-254
MonoprotonatedShifted from neutral
Diprotonated245
Data for 6-hydroxy-2-methylpyrimidin-4(3H)-one nih.gov

Q & A

Q. What are the recommended synthetic routes for 5,6-Dichloropyrimidine-2,4-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution on a pre-functionalized pyrimidine core. For example, chlorination of 2,4-diaminopyrimidine derivatives using POCl₃ or PCl₃ under reflux (90–110°C) in anhydrous conditions can introduce chlorine atoms at positions 5 and 6 . Key parameters include:
  • Solvent choice : Toluene or chlorinated solvents improve reagent solubility and reduce side reactions.
  • Temperature control : Excessively high temperatures (>120°C) may degrade the product.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
    Table 1 : Optimization of Chlorination Reaction
ParameterOptimal RangeImpact on Yield
Temperature90–110°CYield drops by ~20% outside this range
Reaction Time6–8 hrsShorter times lead to incomplete substitution
SolventTolueneHigher polarity solvents reduce byproducts

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Confirm substitution patterns via characteristic peaks (e.g., NH₂ protons at δ 5.8–6.2 ppm; aromatic carbons at δ 150–160 ppm) .
  • HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 191.0 for C₄H₄Cl₂N₄) .
  • Elemental Analysis : Verify C, H, N, and Cl percentages within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact with chlorinated amines .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic vapors.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., dihydrofolate reductase). Focus on chlorine atoms’ electronegativity and steric effects on binding affinity .
  • QSAR Models : Correlate substituent variations (e.g., replacing Cl with methyl groups) with IC₅₀ values to prioritize derivatives for synthesis .
    Table 2 : Predicted vs. Experimental IC₅₀ Values for Derivatives
DerivativePredicted IC₅₀ (µM)Experimental IC₅₀ (µM)
5-Cl,6-Cl0.450.52
5-Me,6-Cl1.201.35

Q. What strategies resolve contradictions in spectral data for structurally similar pyrimidine derivatives?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to distinguish NH₂ signals in crowded NMR regions .
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating proton and carbon shifts .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of substitution patterns .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

  • Methodological Answer : Implement a 2³ factorial design to test variables:
  • Factors : Temperature (90°C vs. 110°C), solvent (toluene vs. DCM), catalyst (with/without DMAP).
  • Response Variables : Yield, purity, reaction time.
    Table 3 : Factorial Design Matrix and Outcomes
RunTemp (°C)SolventCatalystYield (%)
190TolueneNo68
2110TolueneYes82
390DCMYes58
Analysis reveals temperature and catalyst as critical factors (p < 0.05) .

Key Considerations for Advanced Studies

  • Data Contradictions : Discrepancies in bioactivity data (e.g., conflicting IC₅₀ values) may arise from impurities or assay variability. Replicate experiments with independent batches and validate using orthogonal assays (e.g., SPR vs. enzymatic assays) .
  • Regulatory Compliance : Adhere to EPA DSSTox guidelines for toxicity profiling, especially for chlorinated intermediates .

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5,6-Dichloropyrimidine-2,4-diamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.